molecular formula C7H12O2 B2601964 Bicyclo[1.1.1]pentane-1,3-diyldimethanol CAS No. 1678528-03-4

Bicyclo[1.1.1]pentane-1,3-diyldimethanol

Cat. No.: B2601964
CAS No.: 1678528-03-4
M. Wt: 128.171
InChI Key: JYAXTAAJBSRXMB-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1,3-diyldimethanol is a unique organic compound characterized by its rigid bicyclic structure. This compound has garnered significant interest due to its potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The bicyclo[1.1.1]pentane core provides a stable and compact framework that can be functionalized to create a wide range of derivatives.

Mechanism of Action

While the mechanism of action of Bicyclo[1.1.1]pentane-1,3-diyldimethanol is not explicitly mentioned in the search results, Bicyclo[1.1.1]pentanes have been demonstrated to be bioisosteres of the phenyl ring . This suggests that they could potentially mimic the behavior of phenyl rings in biological systems.

Future Directions

Bicyclo[1.1.1]pentanes (BCPs) are increasingly being used in drug discovery due to their ability to improve the physicochemical properties of prospective drug candidates . The difficulty in their large-scale preparation is still a problem, that often outweighs the corresponding derivatives to becoming clinical candidates . Therefore, future research may focus on developing practical general reactions that give Bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentane-1,3-diyldimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s rigid structure allows for selective functionalization at specific positions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include transition metal catalysts, lithium reagents, and radical initiators. For example, cross-coupling reactions using palladium or nickel catalysts can form carbon-carbon bonds, while lithium reagents can facilitate the formation of dilithiated intermediates .

Major Products

The major products formed from the reactions of this compound include various 1,3-disubstituted derivatives.

Comparison with Similar Compounds

Bicyclo[1.1.1]pentane-1,3-diyldimethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to serve as a versatile scaffold that can be easily functionalized, providing a wide range of derivatives with diverse applications.

Properties

IUPAC Name

[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-4-6-1-7(2-6,3-6)5-9/h8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAXTAAJBSRXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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